2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid
CAS No.: 438216-59-2
Cat. No.: VC6868825
Molecular Formula: C17H15NO2S
Molecular Weight: 297.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438216-59-2 |
|---|---|
| Molecular Formula | C17H15NO2S |
| Molecular Weight | 297.37 |
| IUPAC Name | 2-(5-ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H15NO2S/c1-3-11-5-7-16(21-11)15-9-13(17(19)20)12-8-10(2)4-6-14(12)18-15/h4-9H,3H2,1-2H3,(H,19,20) |
| Standard InChI Key | VRWJVGDWLYHRCF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound features a quinoline core substituted at the 2-position with a 5-ethylthiophen-2-yl group and at the 6-position with a methyl group, while a carboxylic acid functionalizes the 4-position (Fig. 1) . The molecular formula C₁₇H₁₅NO₂S corresponds to a molar mass of 297.37 g/mol, with a density of 1.34 g/cm³ . The thiophene ring introduces sulfur-based electronic effects, while the carboxylic acid group enhances solubility and reactivity.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 438216-59-2 | |
| Molecular Formula | C₁₇H₁₅NO₂S | |
| Molar Mass | 297.37 g/mol | |
| Hazard Classification | Xi (Irritant) | |
| Melting Point | 238–240°C (analogous derivative) |
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous quinoline-4-carboxylic acids reveals characteristic absorptions for C=O (1724–1708 cm⁻¹) and O–H (3436–3242 cm⁻¹) stretching vibrations . Nuclear magnetic resonance (NMR) data for related compounds, such as 2-toluquinoline-4-carboxylic acid, show aromatic proton signals between δ 7.5–8.6 ppm and methyl groups at δ 2.5–2.6 ppm . Mass spectrometry typically exhibits molecular ion peaks matching the molar mass .
Synthesis and Manufacturing
Pfitzinger Reaction Pathway
The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin with ketones under basic conditions . For example, reacting isatin with acetone in the presence of sodium hydroxide yields 2-toluquinoline-4-carboxylic acid (99% yield) . Adapting this method, the thiophene moiety could be introduced via a custom ketone precursor, though explicit protocols for the target compound remain unexplored in literature .
Patent-Based Industrial Synthesis
A Chinese patent (CN102924374B) outlines a scalable five-step synthesis for quinoline-4-carboxylic acid derivatives :
-
Ring-Opening and Condensation: Isatin reacts with acetone under reflux with NaOH to form 2-toluquinoline-4-carboxylic acid.
-
Addition Reaction: Treatment with benzaldehyde at 100°C yields a vinyl intermediate.
-
Dehydration: Acetic anhydride eliminates water to form 2-vinyl-4-quinoline carboxylic acid.
-
Oxidation: Potassium permanganate oxidizes the vinyl group to a dicarboxylic acid.
-
Decarboxylation: Heating in m-xylene removes CO₂ to yield cinchonic acid .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Isatin, NaOH, acetone, reflux | 99% |
| 2 | Benzaldehyde, 100°C | 85% |
| 4 | KMnO₄, NaOH, 40°C | 75% |
Modifying Step 1 by substituting acetone with a thiophene-containing ketone could theoretically yield the target compound, though experimental validation is needed .
Derivatives and Structural Analogues
Brominated Derivatives
The bromo-substituted analogue 6-bromo-2-(5-ethylthiophen-2-yl)-3-methylquinoline-4-carboxylic acid (PubChem CID: 995260) demonstrates how halogenation expands functionalization potential . With a molecular weight of 376.3 g/mol, this derivative highlights the adaptability of the quinoline scaffold for drug discovery .
Antioxidant Activity
Quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction exhibit notable antioxidant properties, as evidenced by DPPH radical scavenging assays . While direct data for the target compound is lacking, structural similarities suggest potential bioactivity warranting further study .
Applications and Research Frontiers
Material Science
The conjugated π-system and sulfur atom could facilitate applications in organic electronics, such as light-emitting diodes (LEDs) or sensors, though this remains speculative without experimental data.
Future Perspectives
-
Synthetic Optimization: Developing one-pot methodologies or catalytic asymmetric routes could enhance efficiency .
-
Biological Screening: Prioritize assays for antimicrobial, anticancer, and antioxidant activity.
-
Structure-Activity Relationships: Systematically modify substituents to delineate pharmacophores.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume